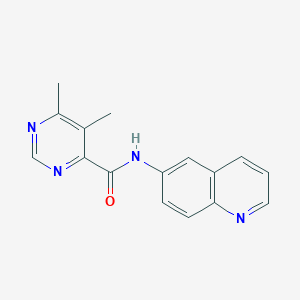
4-methoxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular structure features multiple functional groups, making it an interesting subject for scientific study and practical use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several synthetic steps, each requiring specific reagents and conditions Typically, the synthesis might start with the preparation of intermediate compounds through nucleophilic substitution reactions, followed by condensation reactions to form the piperidine and pyridinone rings
Industrial Production Methods: On an industrial scale, the synthesis of this compound could be optimized by employing continuous flow chemistry techniques, which allow for better control over reaction conditions and yields. Catalytic processes might also be utilized to increase efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group might be converted to a hydroxyl or aldehyde group, depending on the oxidizing agent used.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol under the influence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and piperidine rings, introducing different functional groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions typically require specific solvents, such as dichloromethane or ethanol, and controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehyde or carboxylic acid derivatives, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's chemical diversity.
Applications De Recherche Scientifique
The compound finds applications in multiple scientific research areas due to its unique structure and reactivity:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a ligand for biological receptors, studying its interactions with proteins and enzymes.
Medicine: The compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: Its chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways.
Molecular Targets and Pathways Involved: Potential molecular targets include enzymes involved in metabolic pathways and receptors on cell membranes. The compound's interaction with these targets can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
4-methoxy-1-methyl-5-(4-(((6-ethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
4-hydroxy-1-methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
4-methoxy-1-ethyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Each of these compounds shares structural similarities with subtle differences that can significantly impact their chemical and biological properties.
Propriétés
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-8-17(21-12-20-13)27-11-14-4-6-23(7-5-14)19(25)15-10-22(2)18(24)9-16(15)26-3/h8-10,12,14H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXROUUPBXGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)


![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2786598.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786607.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)

